molecular formula C14H19NO3 B2462949 Ethyl 4-benzylmorpholine-3-carboxylate CAS No. 106910-85-4; 1219383-86-4

Ethyl 4-benzylmorpholine-3-carboxylate

Número de catálogo: B2462949
Número CAS: 106910-85-4; 1219383-86-4
Peso molecular: 249.31
Clave InChI: XVXRZXOBIJTJTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-benzylmorpholine-3-carboxylate is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Its structure features a morpholine ring, a heterocycle recognized for its significant utility in drug discovery, particularly for the central nervous system (CNS) . The morpholine ring possesses a well-balanced lipophilic-hydrophilic profile and a weak basicity that can enhance a molecule's solubility and its ability to cross the blood-brain barrier (BBB), a critical requirement for compounds targeting the CNS . This makes derivatives containing this scaffold highly relevant for the design and synthesis of potential therapeutics for neurodegenerative diseases, mood disorders, and pain management . Furthermore, ester compounds, in general, are pivotal in medicinal chemistry for probing biological activity and are often investigated for their analgesic and anti-inflammatory properties in preclinical research . As such, this compound serves as a versatile building block for the development of novel therapeutic agents and for exploring new synthetic pathways in chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl 4-benzylmorpholine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-18-14(16)13-11-17-9-8-15(13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXRZXOBIJTJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Stereoisomers of Ethyl 4-Benzylmorpholine-3-carboxylate: Synthesis, and Commercial Availability

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The chiral morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1][2] Ethyl 4-benzylmorpholine-3-carboxylate, a key building block, exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The stereochemistry of these molecules is critical, as it dictates their interaction with biological targets. This technical guide provides an in-depth analysis of the factors influencing the availability of (R)- and (S)-Ethyl 4-benzylmorpholine-3-carboxylate, focusing on synthetic pathways and their impact on commercial supply for researchers and drug development professionals.

Introduction: The Significance of Chiral Morpholines

The morpholine ring is a common motif in a wide array of biologically active compounds and approved drugs.[2][3] Its structure can enhance aqueous solubility, improve metabolic stability, and provide a rigid framework for orienting pharmacophoric groups. When substituents are introduced, as in the case of ethyl 4-benzylmorpholine-3-carboxylate, chiral centers are created. The specific three-dimensional arrangement, or stereoisomerism, of these centers is paramount in drug design. Biological systems, being inherently chiral, often exhibit significantly different responses to different enantiomers of the same compound. One enantiomer may be therapeutically active, while the other could be inactive or even produce undesirable side effects.

Therefore, access to stereochemically pure building blocks is a foundational requirement for modern drug discovery and development. This guide focuses specifically on the (R) and (S) isomers of ethyl 4-benzylmorpholine-3-carboxylate, exploring the synthetic chemistry that underpins their production and ultimate availability to the scientific community.

Synthetic Pathways and Stereochemical Control

The accessibility of a specific enantiomer is directly tied to the efficiency and stereoselectivity of its synthesis. There are two primary strategies for obtaining enantiopure morpholine derivatives: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, often using a chiral auxiliary or catalyst. A common route to chiral morpholinones, which are precursors to the target morpholines, involves the use of enantiopure amino acids or amino alcohols.

For example, a typical synthesis might start from an enantiopure amino alcohol, which is N-benzylated and then cyclized with an appropriate C2-synthon to form the morpholinone ring. Subsequent reduction of the ketone and esterification yields the target compound. The initial choice of a starting material like (R)- or (S)-phenylglycinol, for example, would pre-determine the stereochemistry of the final product.

Racemic Synthesis and Chiral Resolution

Alternatively, a racemic mixture (a 50:50 mixture of both enantiomers) can be synthesized first, followed by a separation step known as chiral resolution. This is often a more straightforward initial synthesis but requires an efficient method to separate the isomers.

A key industrial example that highlights the importance of stereochemical control is the synthesis of Aprepitant, a potent antiemetic drug.[4][5] The synthesis of Aprepitant involves a key morpholine intermediate with three specific chiral centers. Merck developed a highly efficient process for one of its intermediates using a technique called crystallization-induced dynamic resolution.[4] In this process, the undesired isomer in solution equilibrates to the desired isomer, which then crystallizes out, driving the reaction towards a high yield of the single, correct stereoisomer.[4] While not directly the ethyl carboxylate derivative, the extensive process development for Aprepitant intermediates has made related chiral morpholine structures, particularly those with the (2R, 3S) configuration, more accessible.

Comparative Analysis of Commercial Availability

A survey of prominent chemical suppliers reveals a distinct difference in the commercial availability of the (R)- and (S)-isomers of ethyl 4-benzylmorpholine-3-carboxylate.

IsomerCAS NumberRepresentative Suppliers FoundTypical AvailabilityNotes
(R)-Ethyl 4-benzylmorpholine-3-carboxylate 106910-85-4BLDpharm, ChemicalBookRoutinely in stock from multiple suppliers.[6][7]Often available in various quantities, from milligrams to grams.
(S)-Ethyl 4-benzylmorpholine-3-carboxylate N/ALookChem (lists benzyl ester)[8]Significantly less common. Often available "by inquiry" or as the benzyl ester rather than the ethyl ester.The direct ethyl ester is not as readily found in stock catalogs compared to the (R)-isomer.
Racemic Ethyl 4-benzylmorpholine-3-carboxylate 1219383-86-4Sigma-Aldrich, Laibo ChemAvailable, but less common than the pure (R)-isomer.[9]Useful for developing in-house chiral separation methods.

Analysis: The data clearly indicates that (R)-Ethyl 4-benzylmorpholine-3-carboxylate is significantly more available as a stock chemical than its (S)-enantiomer.

Factors Influencing Disparity in Availability

The primary driver for the disparity in availability is demand, specifically from the synthesis of established pharmaceutical agents and their intermediates. The stereochemistry of the morpholine core of Aprepitant is (2R, 3S)-2-((R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy)-3-(4-fluorophenyl)morpholine. The synthesis of this complex molecule and its analogs often requires chiral building blocks with stereochemistry that aligns with the (R)-configuration at the 3-position of the morpholine ring.[10][11]

This established demand has incentivized chemical manufacturers to optimize and scale up the production of the (R)-isomer and its precursors, leading to:

  • More robust and cost-effective synthetic routes.

  • Greater number of commercial suppliers.

  • Lower cost and more reliable stock levels.

Conversely, the (S)-isomer, lacking a similar large-scale application, is more of a niche research chemical. Its synthesis is performed less frequently, often on a custom basis, which results in higher costs and longer lead times.

Experimental Protocols

To provide a practical context, below is a representative protocol for the reduction of a morpholinone precursor to the morpholine core, a key step in the synthesis.

Protocol: Reduction of Ethyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate

Objective: To reduce the amide carbonyl of the morpholinone ring to a methylene group to form (R)-Ethyl 4-benzylmorpholine-3-carboxylate.

Reagents:

  • Ethyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate (1.0 eq)

  • Borane-dimethyl sulfide complex (BMS, 10M solution) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 2N Hydrochloric Acid (HCl)

  • 2N Sodium Hydroxide (NaOH)

  • Diethyl ether (or Ethyl Acetate)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve Ethyl (3R)-4-benzyl-5-oxomorpholine-3-carboxylate in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the borane-dimethyl sulfide complex dropwise to the stirred solution. Causality: BMS is a selective reducing agent for amides. The slow addition at low temperature controls the exothermic reaction and prevents side reactions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.[7] Rationale: This ensures the reaction goes to completion.

  • After confirming the reaction is complete (e.g., by TLC), carefully quench the reaction by the slow, dropwise addition of water at 0°C until effervescence ceases. Self-Validation: The cessation of gas evolution indicates the excess reducing agent has been neutralized.

  • Remove the THF under reduced pressure (rotary evaporation).

  • Dissolve the remaining residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 2N HCl, and then with brine.

  • Extract the acidic aqueous layer with diethyl ether (3x). Rationale: This step is to remove any basic impurities.

  • Basify the original aqueous layer to a pH of ~10 with 2N NaOH.[7]

  • Extract the now basic aqueous solution with diethyl ether (3x). The product will be in the organic layers.

  • Combine the final organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purify the product via flash column chromatography if necessary.

Characterization: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and its stereochemical integrity verified by measuring its specific rotation using a polarimeter.

Visualization of Synthetic Strategy

The following diagram illustrates the strategic decision point in obtaining a specific enantiomer of Ethyl 4-benzylmorpholine-3-carboxylate.

G Synthetic routes to enantiopure morpholines. start Achiral Starting Materials racemic_synth Racemic Synthesis start->racemic_synth racemic_prod Racemic (R/S) Product racemic_synth->racemic_prod resolution Chiral Resolution (e.g., HPLC, Crystallization) racemic_prod->resolution r_prod (R)-Isomer resolution->r_prod Separated s_prod (S)-Isomer resolution->s_prod Separated chiral_start Chiral Pool Starting Material (e.g., (R)-Amino Acid) asym_synth Asymmetric Synthesis chiral_start->asym_synth Direct asym_synth->r_prod Direct

Caption: Synthetic routes to enantiopure morpholines.

Conclusion

The commercial availability of the enantiomers of ethyl 4-benzylmorpholine-3-carboxylate is a clear example of how the demands of the pharmaceutical industry shape the chemical supply landscape. The (R)-isomer is readily available due to its utility as a building block in the synthesis of major therapeutic agents like Aprepitant. This has led to the development of robust, large-scale synthetic methods. In contrast, the (S)-isomer remains a specialty chemical with limited stock availability, reflecting its lower demand in current large-scale applications. For researchers requiring the (S)-isomer, custom synthesis or the development of an in-house resolution method from the racemic mixture are the most likely procurement routes.

References

  • ResearchGate. (n.d.). Synthesis of the major isomers of Aprepitant and Fosaprepitant. Retrieved from [Link]

  • Drugs of the Future. (n.d.). Aprepitant and L-758298. Retrieved from [Link]

  • Google Patents. (n.d.). CN110746371A - Intermediate for preparing aprepitant and preparation method and application thereof.
  • Google Patents. (n.d.). CN104557760A - Preparation method of aprepitant intermediate.
  • Wikipedia. (n.d.). Aprepitant. Retrieved from [Link]

  • Orion Cientific. (n.d.). Ethyl 4-Benzylmorpholine-3-carboxylate , Package: 1g , Laibo Chem. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.1233213-45-0,(S) -. Retrieved from [Link]

  • Google Patents. (n.d.). US7294623B2 - Benzyl morpholine derivatives.
  • PubMed. (n.d.). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

Sources

Ethyl 4-benzylmorpholine-3-carboxylate molecular weight and formula

[1][2]

Executive Summary

Ethyl 4-benzylmorpholine-3-carboxylate (CAS: 106910-85-4 for R-isomer; generic references vary) is a functionalized morpholine derivative used primarily as a chiral scaffold in drug discovery.[1][2] Structurally, it consists of a morpholine ring N-alkylated with a benzyl group and substituted at the C3 position with an ethyl ester.[1]

This compound serves as a vital intermediate in the synthesis of EZH2 inhibitors (oncology), neuroactive agents, and peptidomimetics where the morpholine ring acts as a conformationally restricted proline surrogate.[1] Its transformation from a lactam precursor to a tertiary amine alters its basicity and solubility, making it a versatile "chiral pool" molecule for structure-activity relationship (SAR) studies.[1]

Physicochemical Profile

The following data represents the core specifications for the standard (R)-enantiomer and racemic mixtures used in research.

Molecular Specifications
PropertyValueNotes
IUPAC Name Ethyl 4-benzylmorpholine-3-carboxylateAlso referred to as Ethyl 4-benzyl-3-morpholinecarboxylate
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol Monoisotopic Mass: 249.1365
CAS Number 106910-85-4Refers specifically to the (R)-isomer; check stereochemistry for specific lots.[1][2][3][4]
Physical State Colorless to pale yellow liquidViscous oil at RT.[1][2]
Solubility DCM, Methanol, Ethyl AcetatePoor water solubility; soluble in organic solvents.[1]
pKa (Calc) ~7.5 (Conjugate Acid)The N4 nitrogen is a tertiary amine, moderately basic.[1]
Structural Representation

The molecule features a morpholine core.[1][2][5] The numbering convention assigns Oxygen as position 1 and Nitrogen as position 4.[1][2]

  • Position 3: Ethyl ester group (-COOCH₂CH₃).[1][2]

  • Position 4: Benzyl group (-CH₂Ph).[1][2]

SMILES: CCOC(=O)C1COCCN1Cc2ccccc2

Synthetic Pathways & Mechanism[1][2]

The synthesis of Ethyl 4-benzylmorpholine-3-carboxylate typically follows a reduction strategy from a lactam precursor.[1][2] This approach is preferred over direct cyclization to preserve chirality and avoid over-alkylation.[1][2]

Core Synthetic Route: Lactam Reduction

The most robust method involves the reduction of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate .[1][2]

  • Precursor Formation: Alkylation of an amino acid derivative (e.g., N-benzyl serine ester derivative) with a halo-acetyl compound, followed by cyclization to form the 5-oxomorpholine (lactam).[1][2]

  • Reduction: The carbonyl group at position 5 (amide) is reduced to a methylene group (amine) using a strong reducing agent.[1]

Reagents & Conditions
  • Reducing Agent: Borane-dimethyl sulfide complex (BH₃[1][2]·DMS) or Lithium Aluminum Hydride (LiAlH₄).[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

  • Temperature: 0°C to Room Temperature (controlled exotherm).

Mechanistic Diagram (DOT)

The following diagram illustrates the transformation logic from the oxo-intermediate to the final amine.[1][2]

SynthesisPathwayFigure 1: Selective reduction of the 5-oxo lactam to the morpholine scaffold.PrecursorEthyl 4-benzyl-5-oxomorpholine-3-carboxylate(Lactam Intermediate)ReagentReagent: BH3·DMS / THF(Selective Amide Reduction)Precursor->ReagentActivationIntermediateBorane-Amine ComplexReagent->IntermediateHydride TransferWorkupAcidic Workup / HydrolysisIntermediate->WorkupQuenchProductEthyl 4-benzylmorpholine-3-carboxylate(Target Tertiary Amine)Workup->ProductPurification

[1] Critical Process Note: Using BH₃·DMS is often superior to LiAlH₄ for this substrate because it offers better chemoselectivity, reducing the amide without affecting the ester at the C3 position.[1] LiAlH₄ poses a high risk of reducing the ester to a primary alcohol (over-reduction).[1]

Therapeutic & Research Applications

Epigenetic Modulators (EZH2 Inhibitors)

This compound is a validated intermediate in the synthesis of Benzomorpholine derivatives that inhibit EZH2 (Enhancer of Zeste Homolog 2) .[1]

  • Mechanism: The morpholine ring mimics the lysine side chain or conformational transition states required for binding to the EZH2 SET domain.[1][2]

  • Impact: High relevance in non-small cell lung cancer (NSCLC) research.[1]

Peptidomimetics

The 3-substituted morpholine ring acts as a constrained amino acid .[1][2]

  • Proline Surrogate: It fixes the peptide backbone angle similarly to proline but with different hydrogen-bonding properties due to the ether oxygen.[1][2]

  • Neuropharmacology: Used in designing ligands for G-protein coupled receptors (GPCRs) where defined stereochemistry is crucial for receptor affinity.[1][2]

Analytical Characterization

To validate the identity of synthesized or purchased batches, researchers should look for the following spectral signatures.

¹H NMR (400 MHz, CDCl₃)
  • Aromatic Protons: Multiplet at δ 7.20–7.40 ppm (5H, Benzyl group).[1]

  • Benzylic CH₂: Doublet of doublets (AB system) around δ 3.50–4.10 ppm (due to chirality/ring rigidity).[1]

  • Ester CH₂: Quartet at δ 4.15–4.25 ppm.[1]

  • Ester CH₃: Triplet at δ 1.25 ppm.[1]

  • Morpholine Ring:

    • C2-H protons (adjacent to O): Multiplets at δ 3.60–3.90 ppm.[1][2]

    • C3-H (chiral center): Distinct doublet/multiplet at δ 3.20–3.40 ppm.[1]

    • C5/C6 protons: Multiplets in the δ 2.30–2.80 ppm range (adjacent to N).[1]

Mass Spectrometry (ESI)
  • Positive Mode: Dominant peak at m/z 250.15 [M+H]⁺ .[1]

Handling & Stability Protocol

Storage
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1] The tertiary amine is susceptible to N-oxidation over prolonged exposure to air.[1][2]

Experimental Workflow: Ester Hydrolysis

If the free acid is required (Morpholine-3-carboxylic acid derivative):

  • Dissolve ester in THF/Water (1:1).[1]

  • Add LiOH (2.0 equiv) at 0°C.

  • Monitor by TLC (disappearance of non-polar spot).[1]

  • Caution: Acidify carefully to pH 5–6 (isoelectric point vicinity) to precipitate or extract the zwitterionic amino acid.[1]

WorkflowFigure 2: Common downstream derivatization workflows.StartStart: Ethyl 4-benzylmorpholine-3-carboxylateCheckQC Check: 1H NMR & LC-MS(Verify Purity >95%)Start->CheckDecisionApplication Route?Check->DecisionRouteARoute A: N-Debenzylation(H2, Pd/C)Decision->RouteARemove BenzylRouteBRoute B: Ester Hydrolysis(LiOH, THF/H2O)Decision->RouteBCleave EsterEndAProduct: Ethyl morpholine-3-carboxylate(Secondary Amine)RouteA->EndAEndBProduct: 4-benzylmorpholine-3-carboxylic acid(Free Acid)RouteB->EndB

References

  • ChemicalBook . (n.d.).[1] Ethyl (3R)-4-benzylmorpholine-3-carboxylate Synthesis and Properties. Retrieved from [1][2]

  • BLD Pharm . (n.d.).[1] (R)-Ethyl 4-benzylmorpholine-3-carboxylate Product Data. Retrieved from [1][2]

  • National Institutes of Health (NIH) . (2019).[1] Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors. PubMed.[1][2][6] Retrieved from

  • Sigma-Aldrich . (n.d.).[1] Ethyl 4-Benzylmorpholine-3-carboxylate Safety and Data Sheet. Retrieved from [1]

  • MolPort . (n.d.).[1][3] Compound Properties: Ethyl 4-benzylmorpholine-3-carboxylate.[1][2][4][7][8] Retrieved from [1][2]

Isomeric Divergence: A Technical Guide to 2- vs. 3-Carboxylate Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Vector" Decision

In medicinal chemistry, the morpholine ring is a privileged scaffold, valued for its ability to modulate lipophilicity (LogD) and solubility without introducing significant metabolic liability. However, the introduction of a carboxylate handle—often for fragment linking, PROTAC linker attachment, or solubility enhancement—forces a critical decision: Position 2 or Position 3?

This is not merely a choice of substitution pattern; it is a choice between two distinct chemical classes with orthogonal reactivities, stereoelectronic profiles, and synthetic lineages.

  • 3-Carboxylate Morpholine: A cyclic

    
    -amino acid (Proline surrogate). High steric hindrance at nitrogen; lower amine basicity.
    
  • 2-Carboxylate Morpholine: A

    
    -amino acid equivalent (structurally). Lower steric hindrance at nitrogen; higher amine basicity; unique "ether-adjacent" electronic effects.
    

Structural & Stereoelectronic Divergence

To understand the reactivity, we must first ground ourselves in the IUPAC numbering and conformational realities.

Numbering Convention: Oxygen is position 1. Nitrogen is position 4.[1]

  • 2-COOH: Substituent adjacent to Oxygen.

  • 3-COOH: Substituent adjacent to Nitrogen.

Comparative Properties Table
FeatureMorpholine-3-CarboxylateMorpholine-2-Carboxylate
Chemical Class Cyclic

-amino acid
Cyclic

-amino acid (approx.)
Bioisostere Of Proline, Pipecolic acid

-homoproline, Ether-linked acids
Amine Basicity (pKa) Lower (EWG is

to N). Approx pKa ~6.0–7.0 (ester).
Higher (EWG is

to N). Approx pKa ~7.5–8.0 (ester).
N-Functionalization Difficult. Sterically hindered by adjacent substituent.Facile. Steric bulk is remote from Nitrogen.
Metabolic Stability High (Proline-like stability).Moderate (Ether oxidation potential at C3/C5).
Conformation Chair (Substituent prefers Equatorial).Chair (Substituent prefers Equatorial, potential anomeric effect).
Conformational Analysis & Vectors

The placement of the carboxylate dictates the exit vector of the substituent relative to the nitrogen lone pair.

  • 3-Isomer (The "Clenched" Conformation): The carboxylate at C3 creates a 1,2-gauche interaction with the N-substituent. This mimics the "kink" found in proline-containing peptides, inducing turns in backbone structures.

  • 2-Isomer (The "Extended" Conformation): The C2 carboxylate is separated from the nitrogen by the C3 methylene. This allows for a more extended vector, useful when the target binding pocket requires the acidic group to reach further than a proline mimic allows.

Synthetic Methodologies

The synthetic routes to these isomers are radically different. The 3-isomer relies on the "Chiral Pool" (natural amino acids), while the 2-isomer typically requires asymmetric catalytic cyclization or resolution.

Synthesis Decision Tree (Graphviz)

MorpholineSynthesis node_start Target Isomer Selection node_3iso 3-Carboxylate (Alpha-Amino Acid) node_start->node_3iso Proline Mimic Needed node_2iso 2-Carboxylate (Beta-Amino/Ether) node_start->node_2iso Extended Vector Needed node_serine Start: L- or D-Serine (Chiral Pool) node_3iso->node_serine node_redam Reductive Amination (with Glyoxal equiv.) node_serine->node_redam Dimethoxyacetaldehyde node_cycliz3 Acid Cyclization node_redam->node_cycliz3 node_prod3 Enantiopure 3-Morpholine COOH node_cycliz3->node_prod3 node_epi Start: Epichlorohydrin (Racemic or Chiral) node_2iso->node_epi node_ringopen Ring Opening (with Amino Alcohol) node_epi->node_ringopen node_cycliz2 Base-Mediated Cyclization node_ringopen->node_cycliz2 node_prod2 2-Morpholine COOH (Often requires resolution) node_cycliz2->node_prod2

Caption: Synthetic divergence: 3-isomers utilize the serine chiral pool, while 2-isomers often proceed via epichlorohydrin cyclization.

Protocol: 3-Carboxylate Synthesis (The Serine Route)

Rationale: This route preserves the stereochemistry of the starting serine, avoiding expensive chiral resolution steps.

  • Starting Material: N-Boc-L-Serine methyl ester.

  • O-Alkylation: React with allyl bromide or a 2-halo-acetaldehyde equivalent.

    • Note: Using 2-bromo-1,1-dimethoxyethane allows for a "masked" aldehyde.

  • Deprotection/Cyclization: Treatment with TFA (to remove Boc) followed by acidic hydrolysis of the acetal generates the aldehyde in situ.

  • Reductive Amination (Intramolecular): The free amine condenses with the generated aldehyde to form an imine, which is reduced (NaBH3CN or H2/Pd) to close the ring.

    • Critical Control: Stereochemistry at C3 is retained from Serine.

Protocol: 2-Carboxylate Synthesis (The Epichlorohydrin Route)

Rationale: Epichlorohydrin provides the 3-carbon backbone with a pre-installed chiral center (if chiral epichlorohydrin is used) or a handle for resolution.

  • Starting Material: (S)-Epichlorohydrin.[2]

  • Ring Opening: Nucleophilic attack by N-benzylethanolamine.

  • Cyclization: The resulting diol/chlorohydrin intermediate is cyclized using a strong base (NaH or KOtBu) to form the morpholine ring.

  • Oxidation: The hydroxymethyl group at C2 (from epichlorohydrin) is oxidized to the carboxylic acid using Jones reagent or TEMPO/NaOCl.

    • Validation: Check optical rotation. Oxidation conditions must be controlled to prevent racemization at C2, although C2 is not adjacent to the basic Nitrogen, making it more configurationally stable than C3.

Reactivity & Functionalization Guide

The most common failure mode in the lab is treating these two isomers as interchangeable substrates for N-alkylation or Amide coupling.

N-Functionalization (Amide Coupling/Alkylation)
  • 3-Carboxylate (The "Hard" Case):

    • Challenge: The C3-substituent creates significant steric hindrance for the N4 nitrogen.

    • Observation: Reaction rates for N-alkylation (SN2) will be 10–50x slower than unsubstituted morpholine.

    • Solution: Use highly reactive electrophiles (acid chlorides instead of carboxylic acids/coupling reagents) or high temperatures. For reductive amination, use small ketones/aldehydes.

    • Risk: Racemization of the C3 center is possible if basic conditions are too harsh, as the C3 proton is acidic (alpha to both N and COOH).

  • 2-Carboxylate (The "Easy" Case):

    • Advantage: The C2-substituent is remote. The Nitrogen N4 behaves almost like unsubstituted morpholine.

    • Observation: Standard coupling protocols (HATU, EDC) work with standard kinetics.

    • Risk: Minimal. This is the preferred isomer for rapid library generation if the specific vector of the 3-isomer is not required.

Reactivity Flowchart (Graphviz)

Reactivity cluster_3 3-Carboxylate cluster_2 2-Carboxylate node_3 3-COOH Isomer node_3_react Steric Hindrance: HIGH (Ortho-like) node_3->node_3_react node_3_cond Requires: Strong Electrophiles Longer rxn times node_3_react->node_3_cond node_2 2-COOH Isomer node_2_react Steric Hindrance: LOW (Meta-like) node_2->node_2_react node_2_cond Standard Conditions (HATU, SN2) node_2_react->node_2_cond

Caption: Reactivity profiles: 3-isomers require forcing conditions due to steric bulk near the nitrogen.

Medicinal Chemistry Applications

Bioisosterism
  • 3-Isomer: Use this to replace Proline or Pipecolic acid . It lowers the cLogP compared to pipecolic acid due to the ether oxygen, improving solubility. It restricts the N-C(

    
    ) bond rotation, reducing entropy penalty upon binding.
    
  • 2-Isomer: Use this to introduce a polar solubilizing group that projects away from the peptide/scaffold backbone. It is often used to probe solvent-exposed regions of a binding pocket where a specific interaction (salt bridge) is needed but steric bulk near the nitrogen is not tolerated.

Solubility Enhancement

Both isomers significantly improve aqueous solubility compared to their carbocyclic analogs (cyclohexane carboxylic acids) due to the morpholine oxygen's H-bond accepting capability (pKa ~ -3.5 for the ether oxygen).

References

  • Synthesis of 3-Carboxylates: D'Arrigo, P., et al. "Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid." Journal of Organic Chemistry, 2007. Link

  • Synthesis of 2-Carboxylates: Zhang, M., et al. "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid." Journal of Organic Chemistry, 2008. Link

  • Asymmetric Hydrogenation: Li, M., et al. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines."[3] Chemical Science, 2021. Link

  • Conformational Analysis: BenchChem Technical Guides. "Conformational Analysis of the Morpholine Ring." Link

  • General Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 21899747, Morpholine-2-carboxylic acid." Link

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Selective Reduction of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the chemical reduction of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate to its corresponding alcohol, ethyl 4-benzyl-5-hydroxymorpholine-3-carboxylate. This transformation is a critical step in the synthesis of various chiral building blocks essential for pharmaceutical development. This guide emphasizes mechanistic understanding, procedural accuracy, and stringent safety protocols to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

The reduction of a carbonyl group is a fundamental transformation in organic synthesis. In the context of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate, the target is the selective reduction of the ketone functionality within the morpholinone ring (a lactam, or cyclic amide) to a secondary alcohol. The resulting product, possessing a newly formed stereocenter at the C5 position, is a valuable chiral intermediate for constructing complex molecular architectures found in many biologically active compounds.

The primary challenge in this synthesis is chemoselectivity. The substrate contains three carbonyl-related functional groups: a ketone, an ester, and an amide. A successful protocol requires a reducing agent mild enough to selectively target the ketone without affecting the more stable ester and amide moieties. For this purpose, sodium borohydride (NaBH₄) is the reagent of choice. Unlike more powerful hydride donors such as lithium aluminum hydride (LiAlH₄), NaBH₄ exhibits excellent selectivity for reducing aldehydes and ketones while leaving esters and amides intact under standard conditions.[1][2] This inherent selectivity simplifies the procedure and subsequent purification steps.

Mechanistic Pathway: Hydride-Mediated Carbonyl Reduction

The reduction of the ketone by sodium borohydride proceeds via a two-step nucleophilic addition mechanism.[3][4]

  • Nucleophilic Attack: The reaction initiates with the transfer of a hydride ion (H⁻) from the borohydride anion ([BH₄]⁻) to the electrophilic carbonyl carbon of the morpholinone ring.[5] This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a tetrahedral alkoxide intermediate.[3]

  • Protonation: The negatively charged alkoxide intermediate is then protonated during an aqueous or acidic workup step. A proton source, such as water or a mild acid, donates a proton (H⁺) to the alkoxide, yielding the final secondary alcohol product.[4][6]

The overall transformation converts a planar carbonyl group into a chiral alcohol, creating a new stereocenter.

Mechanism sub Substrate (Ketone) intermediate Alkoxide Intermediate sub->intermediate 1. Nucleophilic Attack (Hydride Transfer) nabh4 NaBH₄ (Hydride Source) product Product (Secondary Alcohol) intermediate->product 2. Protonation h_source H₃O⁺ / H₂O (Proton Source)

Caption: General mechanism of ketone reduction by NaBH₄.

Materials and Methods

Reagents and Equipment
CategoryItem
Reagents Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Sodium borohydride (NaBH₄), powder or pellets
Methanol (MeOH), ACS grade or higher
Ethyl acetate (EtOAc), ACS grade or higher
Saturated aqueous ammonium chloride (NH₄Cl) solution
Saturated aqueous sodium chloride (Brine) solution
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Deionized water
Silica gel for column chromatography
Solvents for TLC and column chromatography (e.g., Hexanes/EtOAc mixture)
Equipment Round-bottom flask with stir bar
Magnetic stir plate
Ice-water bath
Glass funnel and filter paper
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) plates and chamber
Glassware for column chromatography
Standard laboratory glassware (beakers, graduated cylinders)
Critical Safety and Handling Protocols (EHS)

Sodium borohydride is a hazardous chemical requiring strict safety protocols. All manipulations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Chemical Hazards :

    • Water Reactivity : NaBH₄ reacts with water, alcohols, and acids to release flammable and potentially explosive hydrogen gas.[7][8] Keep away from moisture.

    • Toxicity : Toxic if swallowed or absorbed through the skin.[7]

    • Corrosivity : Causes severe skin burns and eye damage.[7]

  • Required PPE :

    • Flame-retardant lab coat.[7]

    • Nitrile or neoprene gloves (inspect before use).[7]

    • Chemical safety goggles and a face shield.[8]

  • Handling :

    • Weigh and handle NaBH₄ in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) if available.[7]

    • Add NaBH₄ to the reaction mixture slowly and in portions to control the reaction rate and gas evolution.

  • Spill & Emergency Procedures :

    • Spill : Do NOT use water for cleanup. Cover the spill with a dry, inert material such as sand, dry lime, or soda ash.[8] Collect the material in a sealed container for hazardous waste disposal.

    • Exposure : In case of skin contact, brush off any solid material and immediately flush with copious amounts of water for at least 15 minutes.[9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7][9]

Detailed Experimental Protocol

This protocol outlines the reduction of the substrate on a 1.0 mmol scale. The procedure can be scaled, but reagent quantities and reaction times may need re-optimization.

G sub 1. Dissolve Substrate (1.0 mmol) in MeOH (10 mL) cool 2. Cool Solution to 0 °C in Ice Bath sub->cool add 3. Add NaBH₄ (1.5 mmol) Portion-wise over 5 min cool->add stir 4. Stir at 0 °C Monitor by TLC (approx. 1-2 h) add->stir quench 5. Quench Reaction Slowly add sat. aq. NH₄Cl stir->quench evap 6. Evaporate MeOH Under Reduced Pressure quench->evap extract 7. Extract with EtOAc (3 x 15 mL) evap->extract wash 8. Wash Organic Layer (Water, then Brine) extract->wash dry 9. Dry & Filter (Anhydrous Na₂SO₄) wash->dry concentrate 10. Concentrate in Vacuo Yields Crude Product dry->concentrate purify 11. Purify via Chromatography (Silica Gel) concentrate->purify final Final Product: Ethyl 4-benzyl-5-hydroxymorpholine-3-carboxylate purify->final

Caption: Step-by-step workflow for the reduction protocol.

Step-by-Step Instructions:

  • Reaction Setup : To a 50 mL round-bottom flask containing a magnetic stir bar, add ethyl 4-benzyl-5-oxomorpholine-3-carboxylate (1.0 mmol, 277.3 mg).

  • Dissolution & Cooling : Add 10 mL of methanol to the flask and stir until the solid is completely dissolved. Place the flask in an ice-water bath and allow the solution to cool to 0 °C.

  • Reagent Addition : While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.5 mmol, 57 mg) in small portions over 5 minutes. Causality Note: Portion-wise addition at low temperature is crucial to control the exothermic reaction and minimize the rate of solvent decomposition by NaBH₄.[6]

  • Reaction & Monitoring : Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 1:1 Hexanes:EtOAc solvent system). The reaction is complete when the starting material spot is no longer visible (typically 1-2 hours). The product spot should appear at a lower Rf value (more polar) than the starting material.

  • Quenching : Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding 5 mL of saturated aqueous NH₄Cl solution dropwise. Vigorous gas evolution (H₂) will occur. Allow the mixture to stir for an additional 10 minutes.

  • Solvent Removal : Remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Workup : Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing : Combine the organic extracts and wash them sequentially with 15 mL of deionized water and 15 mL of brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the subsequent drying step.

  • Drying and Filtration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

  • Concentration : Remove the solvent from the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-benzyl-5-hydroxymorpholine-3-carboxylate.

  • Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Summary of Key Parameters

ParameterRecommended Value/ConditionRationale
Substrate Ethyl 4-benzyl-5-oxomorpholine-3-carboxylateStarting material
Reducing Agent Sodium Borohydride (NaBH₄)Selectively reduces ketones over esters and amides.[1][2]
Stoichiometry 1.5 equivalents of NaBH₄An excess ensures complete reaction and compensates for decomposition.[2]
Solvent Methanol (MeOH)Excellent solvent for substrate and reagent; protic nature facilitates the reaction.[2]
Temperature 0 °CControls reaction rate, minimizes side reactions, and enhances safety.[6]
Reaction Time 1-2 hours (TLC monitored)Ensures complete conversion without prolonged exposure that could risk side reactions.
Workup Quench with aq. NH₄Cl, EtOAc extractionStandard procedure to neutralize excess reagent and isolate the product.
Purification Silica Gel ChromatographyStandard method for purifying organic compounds of moderate polarity.
Expected Yield 70-90%Typical range for this type of reduction, dependent on purification efficiency.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Chemistry LibreTexts. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

  • UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. [Link]

  • Oregon State University. (n.d.). Sodium Borohydride SOP. [Link]

  • ChemicalDesk. (2012, April 5). Mechanism for Ketone and aldehyde reduction by NaBH4 to alcohol. [Link]

  • New Jersey Department of Health. (n.d.). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. [Link]

  • Saeed, A. (2007). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Indian Academy of Sciences. [Link]

  • ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride?[Link]

Sources

Application Note: Ethyl 4-benzylmorpholine-3-carboxylate as a Chiral Building Block in Drug Discovery

[1]

Abstract

This application note details the strategic utilization of ethyl 4-benzylmorpholine-3-carboxylate (CAS: 103964-67-2 / 106910-85-4 for R-isomer) as a versatile chiral scaffold in medicinal chemistry.[1] Morpholine rings are privileged structures in drug design due to their ability to modulate lipophilicity and metabolic stability. This guide provides a validated protocol for the asymmetric synthesis of this building block from the chiral pool (L-Serine), ensuring high enantiomeric excess (ee).[1] Furthermore, it outlines downstream derivatization protocols for synthesizing NK1 receptor antagonist precursors and peptidomimetics.

Introduction: The Morpholine Advantage

In modern drug discovery, the morpholine ring is a "bioisostere of choice" for piperazines and piperidines, often resolving solubility issues and mitigating hERG channel liability. The introduction of chirality at the C3 position breaks molecular symmetry, increasing the complexity (Fsp3) of the molecule—a factor directly correlated with clinical success in drug candidates.

Ethyl 4-benzylmorpholine-3-carboxylate serves as a critical divergent intermediate.[1] The C3-ester allows for:

  • Amidation: Access to serine-derived peptidomimetics.[1]

  • Reduction: Access to chiral morpholine-3-methanols (precursors to Aprepitant/Fosaprepitant analogs).[1]

  • Hydrolysis: Access to chiral amino acids for peptide coupling.[1]

Structural & Physical Profile

PropertyDataNote
IUPAC Name Ethyl 4-benzylmorpholine-3-carboxylate
Molecular Formula C₁₄H₁₉NO₃
Molecular Weight 249.31 g/mol
Chirality (R) or (S)Controlled by starting material (Serine)
Boiling Point ~140°C (0.5 mmHg)High vacuum required for distillation
Solubility DCM, THF, EtOAc, MeOHPoor water solubility (free base)
pKa ~7.5 (Conjugate acid)Less basic than N-alkyl morpholines due to ester EWG

Protocol A: Asymmetric Synthesis (The "Serine Route")

Rationale: While resolution of racemic material is possible using tartaric acid, it is atom-inefficient (50% yield max).[1] This protocol utilizes the "Chiral Pool" approach starting from L-Serine to generate the (R)-enantiomer with >98% ee.[1]

Reaction Scheme Overview
  • Reductive Amination: L-Serine ethyl ester + Benzaldehyde

    
     N-Benzyl derivative.[1]
    
  • Acylation: Reaction with Chloroacetyl chloride.[1]

  • Cyclization: Base-mediated ring closure to the lactam (5-oxomorpholine).[1]

  • Selective Reduction: Borane reduction of the amide without reducing the ester.[1]

Step-by-Step Methodology
Step 1: Preparation of the 5-Oxomorpholine Intermediate[1]
  • Reagents: N-Benzyl-L-serine ethyl ester (1.0 eq), Chloroacetyl chloride (1.1 eq), K₂CO₃ (2.5 eq), Acetone (anhydrous).[1]

  • Procedure:

    • Dissolve N-Benzyl-L-serine ethyl ester in anhydrous acetone at 0°C.

    • Add K₂CO₃ followed by dropwise addition of chloroacetyl chloride. Caution: Exothermic.[1]

    • Stir at 0°C for 1 hour, then reflux for 6 hours to induce cyclization.

    • Checkpoint: Monitor TLC (50% EtOAc/Hexane). The amino-ester spot should disappear, replaced by the less polar lactam spot.

    • Filter inorganic salts and concentrate in vacuo. Purify via flash chromatography.

Step 2: Chemoselective Reduction (The Critical Step)

Context: Reducing an amide (lactam) in the presence of an ester is challenging. Lithium Aluminum Hydride (LAH) will reduce both to the diol. To retain the ester (the building block), we use Borane-Dimethyl Sulfide (BH₃[1]·DMS) under controlled conditions.

  • Reagents: Ethyl (R)-4-benzyl-5-oxomorpholine-3-carboxylate (1.0 eq), BH₃·DMS (1.2 eq), THF (anhydrous).

  • Protocol:

    • Dissolve the lactam in dry THF under N₂ atmosphere. Cool to -10°C.[1]

    • Dropwise Addition: Add BH₃·DMS slowly over 30 minutes. Critical: Maintain temp < 0°C to prevent ester reduction.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Quench: Cool to 0°C. Add MeOH dropwise until gas evolution ceases (destroys excess borane).

    • Workup: Concentrate the mixture. Redissolve in EtOH and reflux for 30 mins (breaks boron-amine complexes). Concentrate again.

    • Extraction: Partition between EtOAc and sat. NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[2]

  • Yield Expectation: 65-75%[1]

  • Validation: ¹H NMR should show the disappearance of the amide carbonyl signal and the retention of the ethyl ester quartet (~4.2 ppm) and triplet (~1.2 ppm).

Protocol B: Application in Library Synthesis (Amidation)

Rationale: The ethyl ester is sterically hindered by the N-benzyl group and the morpholine ring.[1] Standard heating with amines often fails.[1] This protocol uses Lewis Acid catalysis to facilitate direct aminolysis.[1]

  • Reagents: Chiral Building Block (1.0 eq), Primary Amine (R-NH₂, 2.0 eq), AlMe₃ (Trimethylaluminum, 2.0 eq - Handle with extreme care), Toluene.

  • Protocol:

    • In a glovebox or under strict Argon, add amine to dry toluene.

    • Slowly add AlMe₃ (2M in hexanes) at 0°C. Stir 15 min to form the active aluminum-amide species.

    • Add the morpholine ester solution (in toluene).

    • Heat to 80°C for 4-12 hours.

    • Quench: Carefully pour into ice/Rochelle's salt solution (potassium sodium tartrate) to solubilize aluminum salts. Stir vigorously until layers separate.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the divergent pathways from the L-Serine precursor to high-value medicinal chemistry targets.

MorpholineWorkflowcluster_0Core Synthesis ProtocolL_SerineL-Serine(Chiral Pool)N_BenzylN-Benzyl-L-SerineEthyl EsterL_Serine->N_Benzyl1. EtOH/HCl2. PhCHO, NaBH4Lactam5-OxomorpholineIntermediateN_Benzyl->LactamClCH2COClCyclizationTargetEthyl 4-benzyl-morpholine-3-carboxylate(Target Scaffold)Lactam->TargetBH3-DMS(Selective Reduction)AlcoholMorpholine-3-methanol(NK1 Antagonist Core)Target->AlcoholLiAlH4ReductionAmideMorpholine-3-carboxamide(Peptidomimetics)Target->AmideR-NH2AlMe3

Figure 1: Divergent synthetic pathway from L-Serine to the Morpholine Scaffold and its downstream applications.

Quality Control & Analytical Methods

To ensure the integrity of the chiral building block, the following QC method is mandatory before using the material in library synthesis.

Chiral HPLC Method[1]
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm and 254 nm.

  • Acceptance Criteria:

    • Chemical Purity (AUC) > 95%.[3][4]

    • Enantiomeric Excess (ee) > 98%.[3]

    • Note: The (R)-enantiomer typically elutes earlier than the (S)-enantiomer on OD-H columns, but this must be validated with a racemic standard (prepared via the N-benzyl ethanolamine/dibromopropionate route).

References

  • Brown, G. R., et al. (1985). "Synthesis of (R)- and (S)-4-benzylmorpholine-3-carboxylic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1, 2577-2580.[1]

  • Merck & Co. (2007). "Preparation of morpholine derivatives as NK1 receptor antagonists." World Intellectual Property Organization Patent WO2007028654.[1]

  • Srinivas, R., et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem, 15(5), 392-403.

  • Cheméo. "Ethyl 4-benzylmorpholine-3-carboxylate Properties." (Note: Analogous structural data used for property estimation).

Amide coupling reactions using morpholine-3-carboxylate intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Advanced Amide Coupling Strategies Utilizing Morpholine-3-Carboxylate Intermediates for Accelerated Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The morpholine scaffold is a privileged structure in modern medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to improve physicochemical properties such as solubility and metabolic stability. This guide provides an in-depth exploration of amide bond formation using morpholine-3-carboxylate derivatives, a critical transformation for synthesizing novel molecular entities. We will move beyond simple procedural lists to dissect the underlying chemistry, offering field-proven insights into optimizing reaction outcomes. This document serves as both a strategic guide and a practical laboratory protocol for chemists engaged in the synthesis of complex molecules.

Introduction: The Strategic Importance of the Morpholine Moiety

The morpholine ring is not merely a passive solubilizing group; its defined chair-like conformation and the presence of an oxygen atom as a hydrogen bond acceptor allow it to engage in specific, high-quality interactions with biological targets. Incorporating this scaffold via a C3-linked amide bond is a common strategy for exploring the surrounding vector space of a pharmacophore. The morpholine-3-carboxylate, therefore, represents a chiral building block of significant value. However, its successful use in amide coupling reactions is contingent on a nuanced understanding of substrate activation, reagent selection, and control of stereochemical integrity. This guide will illuminate these critical parameters.

Mechanistic Rationale: Activating the Carboxylate

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires excessively high temperatures, making it incompatible with complex, functionalized molecules. The core principle of modern amide coupling is the in situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent" to form a highly reactive acyl-intermediate, which is then susceptible to nucleophilic attack by the amine.

The general mechanism, particularly when using common phosphonium or uranium/carbodiimide reagents, proceeds via two main pathways:

  • Carbodiimide Pathway (e.g., EDC): The carboxylate attacks the carbodiimide (like EDC), forming a highly reactive O-acylisourea intermediate. This intermediate can be directly attacked by the amine. To suppress side reactions and minimize potential racemization of the chiral center at C3, an additive like HOBt or HOAt is often included, which traps the O-acylisourea to form a more stable, yet still reactive, acyl-ester intermediate.

  • Onium Salt Pathway (e.g., HATU, HBTU): These reagents contain a carbon or phosphorus atom bonded to electronegative atoms, making them highly electrophilic. The carboxylate attacks the onium salt, releasing a superior leaving group (e.g., tetramethylurea) and forming a highly activated acyl-onium intermediate, which rapidly reacts with the amine.

Below is a generalized diagram illustrating the activation and coupling process.

Amide Coupling Mechanism cluster_activation Step 1: Carboxylate Activation cluster_coupling Step 2: Nucleophilic Attack R_COOH Morpholine-3-COOH Activated_Intermediate Activated Acyl Intermediate (e.g., Acyl-isourea, Acyl-onium) R_COOH->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Biproduct Byproduct (e.g., DCU, HOBt) Activated_Intermediate->Biproduct Amine R'-NH2 Amine->Amide_Product

Caption: Generalized workflow for amide bond formation.

Protocol: Amide Coupling of N-Boc-L-morpholine-3-carboxylic acid

This protocol describes a robust and widely applicable method for coupling an N-protected morpholine-3-carboxylic acid with a primary or secondary amine using HATU, a highly efficient coupling reagent known for fast reaction times and suppression of side reactions.

Materials & Reagents
ReagentFormulaM.W. ( g/mol )Purpose
N-Boc-L-morpholine-3-carboxylic acidC10H17NO5231.25Acid Substrate
Amine (generic primary)R-NH2VariableNucleophile
HATUC10H15F6N6OP380.23Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)C8H19N129.24Non-nucleophilic Base
Dichloromethane (DCM) or DMFCH2Cl2 / C3H7NO84.93 / 73.09Anhydrous Solvent
Step-by-Step Experimental Procedure

Experimental Workflow prep 1. Preparation - Dry glassware - Add Morpholine-3-COOH (1.0 eq) - Add Amine (1.1 eq) - Dissolve in anhydrous DCM cool 2. Cooling - Cool reaction mixture to 0 °C - Use ice-water bath prep->cool add_base 3. Base Addition - Add DIPEA (2.5 eq) cool->add_base add_coupler 4. Coupling Reagent Addition - Add HATU (1.2 eq) portion-wise add_base->add_coupler react 5. Reaction - Stir at 0 °C for 15 min - Warm to RT - Monitor by TLC/LC-MS (1-4 h) add_coupler->react quench 6. Work-up - Quench with sat. NaHCO3 (aq) - Separate layers react->quench extract 7. Extraction - Extract aqueous layer with DCM (3x) quench->extract wash 8. Wash - Combine organics - Wash with brine extract->wash dry 9. Drying & Concentration - Dry over Na2SO4 - Filter and concentrate wash->dry purify 10. Purification - Purify by column chromatography dry->purify

Caption: Step-by-step laboratory workflow for amide coupling.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add N-Boc-L-morpholine-3-carboxylic acid (1.0 eq). Add the desired amine (1.0-1.2 eq). Dissolve the solids in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until it reaches 0 °C.

  • Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the cooled solution. Expert Tip: DIPEA is a bulky, non-nucleophilic base that neutralizes the formation of ammonium salts without competing as a nucleophile. Its basicity is sufficient to deprotonate the carboxylic acid and any amine salts present, facilitating the reaction.

  • Coupling Reagent Addition: Add HATU (1.1-1.3 eq) portion-wise over 2-3 minutes. A slight exotherm may be observed. Causality Note: Portion-wise addition helps control the reaction rate and temperature, which is crucial for minimizing potential epimerization at the sensitive C3 stereocenter.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 15-30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO3 (to remove acidic residues), water, and finally, saturated aqueous NaCl (brine).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Key Considerations & Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield - Incomplete activation- Poorly nucleophilic amine- Wet reagents/solvent- Ensure anhydrous conditions. Use freshly opened or distilled solvents.- For poorly reactive amines, consider switching to a more powerful coupling reagent like COMU or running the reaction at a slightly elevated temperature (e.g., 40 °C).- Confirm the quality of the coupling reagent; older bottles can degrade.
Epimerization/Racemization - Prolonged reaction time- Use of a strong, nucleophilic base- High temperature- The choice of HATU/DIPEA at 0 °C to RT is specifically designed to minimize racemization.- Avoid using bases like triethylamine (TEA) which can be more problematic.- Ensure the reaction is not left running unnecessarily long after completion. If racemization is still an issue, consider using a carbodiimide (e.g., EDC) with an additive like HOAt, which is known to be highly effective at preserving stereochemical integrity.
Side Product Formation - Reaction of amine with coupling reagent byproduct- Dimerization of acid- Ensure the stoichiometry is correct. Adding the amine before the coupling reagent is crucial.- The formation of an N-acylurea byproduct can occur with carbodiimide reagents if the amine addition is slow. Using pre-activation (stirring the acid, coupling reagent, and base for a few minutes before adding the amine) can sometimes help, but must be done cautiously to avoid racemization.

Conclusion

The amide coupling of morpholine-3-carboxylate intermediates is a reliable and scalable method for the synthesis of complex, high-value molecules in drug discovery. By understanding the mechanism of carboxylate activation and carefully selecting reagents and conditions, chemists can achieve high yields while preserving the critical stereochemical information at the C3 position. The protocol outlined in this guide, centered on the robust HATU/DIPEA system, provides a validated starting point for a wide range of amine substrates, empowering researchers to efficiently generate novel chemical matter.

References

  • The medicinal chemistry of morpholine. Future Medicinal Chemistry. [Link]

  • The morpholine scaffold in FDA-approved drugs. RSC Medicinal Chemistry. [Link]

  • HATU: A Potent and Widely Used Amide Coupling Reagent. Synlett. [Link]

  • Comprehensive Organic Name Reactions and Reagents. Wiley Online Library. [Link]

  • Epimerization in Peptide Synthesis. Chemical Reviews. [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 4-Benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with ethyl 4-benzylmorpholine-3-carboxylate, particularly concerning its variable physical state as either an oil or a solid. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the successful purification of your target compound.

Introduction: The Ambiguous State of Ethyl 4-Benzylmorpholine-3-carboxylate

Ethyl 4-benzylmorpholine-3-carboxylate is a key intermediate in the synthesis of various biologically active molecules. A frequent point of confusion during its synthesis is the physical state of the crude product. While many commercial suppliers describe it as a colorless to yellow liquid or oil, it is not uncommon for researchers to obtain it as a solid, or an amorphous semi-solid.[1][2] This variability is often dependent on the purity of the compound, the presence of residual solvents, and the specific isomeric composition. This guide will help you understand why this occurs and how to approach purification in either scenario.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of ethyl 4-benzylmorpholine-3-carboxylate.

My ethyl 4-benzylmorpholine-3-carboxylate is an oil, but I expected a solid. Why is this, and how can I purify it?

It is quite common for ethyl 4-benzylmorpholine-3-carboxylate to be isolated as an oil.[1][3] This can be attributed to several factors:

  • Purity: The presence of impurities, such as starting materials, byproducts, or residual solvents, can lower the melting point of the compound, causing it to remain in a liquid state.

  • Racemic vs. Enantiomerically Pure: The racemic mixture of a compound often has a lower melting point than its enantiomerically pure counterparts. If your synthesis is not stereospecific, you are likely to obtain a racemic oil.

  • Hygroscopic Nature: Some morpholine derivatives have a tendency to absorb moisture from the atmosphere, which can also lead to an oily appearance.[4]

Purification Strategy for Oily Ethyl 4-Benzylmorpholine-3-carboxylate:

For oily products, the most effective purification method is typically flash column chromatography . This technique separates compounds based on their polarity.

Experimental Protocol: Flash Column Chromatography of Oily Ethyl 4-Benzylmorpholine-3-carboxylate

  • Slurry Preparation: Dissolve the crude oil in a minimal amount of a suitable solvent, such as dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution to create a slurry.

  • Solvent Evaporation: Gently evaporate the solvent from the slurry under reduced pressure until a free-flowing powder is obtained. This ensures that the compound is evenly loaded onto the column.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system. A common starting point for ethyl esters is a mixture of hexane and ethyl acetate.[5][6]

  • Loading: Carefully load the dried slurry onto the top of the packed silica gel column.

  • Elution: Begin elution with the chosen solvent system. A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, is often effective.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified oil.

Data Presentation: Typical Eluent Systems for Flash Chromatography

Eluent System (Hexane:Ethyl Acetate)PolarityTypical Application
95:5LowEluting non-polar impurities.
80:20 to 70:30MediumEluting the target compound, ethyl 4-benzylmorpholine-3-carboxylate.
50:50HighEluting more polar impurities.
I have a solid precipitate of ethyl 4-benzylmorpholine-3-carboxylate. What is the best way to purify it?

Obtaining a solid product is a good indication of higher purity. In this case, recrystallization is the preferred method of purification. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

Purification Strategy for Solid Ethyl 4-benzylmorpholine-3-carboxylate:

The key to successful recrystallization is selecting an appropriate solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol: Recrystallization of Solid Ethyl 4-benzylmorpholine-3-carboxylate

  • Solvent Selection: Test the solubility of a small amount of the solid in various solvents (e.g., ethyl acetate, isopropanol, ethanol, or mixtures with hexane or ether) to find a suitable one. Some literature suggests that morpholine derivatives can be crystallized from ethyl acetate or isopropanol.[7][8]

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for purifying ethyl 4-benzylmorpholine-3-carboxylate based on its physical state.

Purification_Workflow start Crude Product (Ethyl 4-benzylmorpholine-3-carboxylate) state Observe Physical State start->state oil Product is an Oil state->oil Liquid/Semi-solid solid Product is a Solid state->solid Crystalline/Amorphous chromatography Purify by Flash Column Chromatography oil->chromatography recrystallization Purify by Recrystallization solid->recrystallization pure_oil Pure Oily Product chromatography->pure_oil pure_solid Pure Solid Product recrystallization->pure_solid

Sources

Troubleshooting low yields in N-alkylation of morpholine-3-esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of morpholine-3-esters. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-alkylation of morpholine-3-esters, presented in a question-and-answer format.

Question 1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low conversion is a common issue, often stemming from the reduced nucleophilicity of the morpholine nitrogen due to the electron-withdrawing ester group at the C-3 position. Several factors could be at play.

Causality Analysis:

The nitrogen atom in morpholine is a secondary amine and a reasonably good nucleophile. However, the adjacent ester functionality in a morpholine-3-ester can inductively withdraw electron density, making the nitrogen lone pair less available for nucleophilic attack on the alkylating agent. Therefore, reaction conditions must be carefully selected to overcome this reduced reactivity.

Solutions & Protocols:
  • Inadequate Base Strength or Solubility: A common failure point is the choice of base. The base must be strong enough to deprotonate the morpholine nitrogen, enhancing its nucleophilicity. In many cases, inorganic bases like potassium carbonate (K₂CO₃) are used, but their effectiveness can be limited by their solubility in organic solvents.[1][2]

    • Recommendation: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) is often a superior choice due to its higher solubility in solvents like acetonitrile (ACN) and N,N-Dimethylformamide (DMF).[1] For particularly unreactive systems, a strong base like sodium hydride (NaH) can be effective, though it requires anhydrous conditions and careful handling.[3]

  • Poor Leaving Group on the Alkylating Agent: The rate of an Sₙ2 reaction is highly dependent on the quality of the leaving group. Alkyl chlorides are less reactive than bromides, which are in turn less reactive than iodides.

    • Recommendation: If you are using an alkyl chloride or bromide and observing slow reaction rates, consider adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). This will generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[2]

  • Insufficient Thermal Energy: The reaction may have a significant activation energy barrier, especially if there is steric hindrance on either the morpholine derivative or the alkylating agent.[4]

    • Recommendation: Gradually increase the reaction temperature. While room temperature may be sufficient for reactive alkylating agents, many reactions require heating. Solvents like DMF (b.p. 153 °C) or DMSO (b.p. 189 °C) are excellent choices for higher temperature reactions.[2] Always monitor for potential degradation of starting materials or products at elevated temperatures.

Troubleshooting Workflow: Low Conversion

G start Low or No Conversion Observed q1 Is the base strong/soluble enough? start->q1 sol1 Switch to Cs₂CO₃ or NaH. Use polar aprotic solvent (DMF, ACN). q1->sol1 No q2 Is the leaving group reactive? q1->q2 Yes sol1->q2 sol2 Use Alkyl Iodide or add catalytic KI/NaI. q2->sol2 No q3 Is the temperature adequate? q2->q3 Yes sol2->q3 sol3 Increase temperature. Use high-boiling solvent (DMF, DMSO). q3->sol3 No end Reaction Optimized q3->end Yes sol3->end

Caption: A logical workflow for troubleshooting low conversion.

Question 2: My reaction is messy, producing multiple products. How can I improve the selectivity?

The formation of byproducts often indicates that the reaction conditions are either too harsh or not optimized for the specific substrates.

Causality Analysis:

The primary goal is mono-N-alkylation. However, the newly formed tertiary amine product can itself act as a nucleophile, reacting with another equivalent of the alkylating agent to form a quaternary ammonium salt. This is known as over-alkylation and is a classic problem in amine alkylations.[5] Additionally, other side reactions like elimination can occur.

Solutions & Protocols:
  • Over-alkylation: This is more likely when the product, a tertiary amine, is more nucleophilic than the starting secondary amine.

    • Recommendation: Carefully control the stoichiometry. Use only a slight excess (1.05-1.2 equivalents) of the alkylating agent. Consider adding the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second alkylation step.

  • Elimination Side Products: If you are using a secondary or tertiary alkyl halide, a strong base can promote an E2 elimination reaction, competing with the desired Sₙ2 substitution. This is especially true with sterically hindered bases.

    • Recommendation: If elimination is suspected, switch to a less-hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or use a weaker inorganic base like K₂CO₃.[6] Lowering the reaction temperature can also favor substitution over elimination.

  • O-alkylation of the Ester Enolate: While less common for N-alkylation, a very strong base could potentially deprotonate the α-carbon of the ester, leading to C- or O-alkylation of the resulting enolate.

    • Recommendation: Avoid excessively strong bases like LDA or LHMDS unless specifically required. Stick to carbonate bases or NaH, which are generally more selective for N-deprotonation in this context.

Visualization of Competing Reactions

G cluster_0 Reaction Pathways Start Morpholine-3-ester + R-X Desired Desired Product (Tertiary Amine) Start->Desired 1. Alkylation (SN2) Side Side Product (Quaternary Salt) Desired->Side 2. Over-alkylation (competing SN2)

Sources

Technical Support Guide: Stability of Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-benzylmorpholine-3-carboxylate is a cyclic


-amino acid derivative featuring a morpholine core, an ethyl ester at the C3 position, and a benzyl protecting group on the N4 nitrogen.

Under basic conditions, this molecule exhibits a dual-reactivity profile that poses a specific challenge to researchers:

  • Desired Reactivity: Hydrolysis of the ethyl ester to the free acid (Saponification).

  • Parasitic Reactivity: Deprotonation of the C3

    
    -proton leading to enolization and subsequent racemization .
    

This guide addresses the kinetic competition between these two pathways and provides protocols to maximize hydrolysis yield while maintaining optical purity (


).

Stability Profile & Mechanism

The Core Conflict: Hydrolysis vs. Racemization

The stability of this compound in base is governed by the acidity of the proton at the C3 position. Because the nitrogen at position 4 is benzylated (tertiary amine), it cannot form a carbamate protecting group (like Boc or Fmoc) to reduce the acidity of the


-proton. Consequently, the C3 proton is susceptible to abstraction by strong bases or even hydroxide ions under forcing conditions.
Reaction Pathways
  • Path A (Hydrolysis): Nucleophilic attack of hydroxide on the ester carbonyl. This is the desired pathway to generate 4-benzylmorpholine-3-carboxylic acid.

  • Path B (Racemization): Base-mediated abstraction of the C3 proton forms a planar enolate intermediate. Reprotonation occurs indiscriminately from either face, destroying the stereocenter.

Note: The morpholine ring itself is thermodynamically stable to standard aqueous bases (NaOH, LiOH, KOH) and will not undergo ring-opening or degradation under typical saponification conditions [1, 2].

ReactionPathways Start Ethyl 4-benzylmorpholine- 3-carboxylate (Chiral) TetraInt Tetrahedral Intermediate Start->TetraInt OH- attack (Kinetic Control) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate OH- deprotonates C3 (Thermodynamic Risk) Product 4-benzylmorpholine- 3-carboxylic acid (Retained Chirality) TetraInt->Product Elimination of EtOH Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation

Figure 1: Competing reaction pathways under basic conditions. Path A (Blue) is desired; Path B (Red) leads to optical purity loss.

Troubleshooting Guide

Issue 1: Loss of Optical Purity (Low ee%)

Symptom: The product is chemically pure (NMR looks good) but the enantiomeric excess (ee) has dropped significantly compared to the starting material.

Root Cause Diagnostic Corrective Action
Base Concentration too High High pH (>12) maintained for long periods.Switch to LiOH (Lithium Hydroxide). Lithium coordinates with the carbonyl oxygen and the nitrogen, stabilizing the complex and favoring hydrolysis over enolization [3].
Temperature too High Reaction performed at reflux or >40°C.Conduct saponification at 0°C to 5°C . Lower temperatures favor the kinetic hydrolysis product over the thermodynamic enolate.
Wrong Solvent System Using anhydrous conditions with strong bases (e.g., NaOEt/EtOH).Use a THF/Water (3:1) mixture. Water is required for hydrolysis; anhydrous alkoxides act as bases, not nucleophiles, promoting racemization.
Issue 2: Low Yield / Poor Isolation

Symptom: The reaction seems complete by TLC, but the isolated yield is low (<50%).

Explanation: The product, 4-benzylmorpholine-3-carboxylic acid, is a zwitterion . It contains a basic tertiary amine (N-benzyl) and an acidic carboxylic acid.

  • At High pH: Exists as the carboxylate salt (Water soluble).

  • At Low pH: Exists as the ammonium salt (Water soluble).

  • At Isoelectric Point (pI): Net neutral, but solubility depends on the lipophilicity of the benzyl group.

Protocol for Isolation:

  • Evaporation: Remove organic solvent (THF/EtOH) first.

  • Wash: Dilute aqueous residue with water. Wash with Et2O (removes unreacted ester).

  • pH Adjustment: Carefully adjust pH to the isoelectric point (approx pH 5.5 - 6.5) .

  • Extraction: Extract with DCM or CHCl3/iPrOH (3:1) . Unlike simple amino acids, the benzyl group makes the zwitterion lipophilic enough to extract into chlorinated solvents at the pI.

Issue 3: Emulsion Formation

Symptom: During workup, the organic and aqueous layers refuse to separate.

Fix: The N-benzyl morpholine moiety acts as a surfactant.

  • Saturate the aqueous phase with NaCl (Brine) .

  • Filter the emulsion through a pad of Celite .

  • Avoid vigorous shaking; use gentle inversion.

Validated Experimental Protocols

Protocol A: Controlled Saponification (High ee% Retention)

Recommended for valuable chiral starting materials.

  • Dissolution: Dissolve 1.0 eq of ethyl 4-benzylmorpholine-3-carboxylate in THF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add 1.2 eq of LiOH·H2O dissolved in minimal water (THF:Water ratio should be ~3:1).

    • Why LiOH? It is milder than NaOH and less likely to cause racemization [3].

  • Monitoring: Stir at 0°C. Monitor by TLC (or HPLC) every 30 mins. Do not let the reaction run overnight if conversion is complete.

  • Quench: Once starting material is consumed, neutralize immediately with 1M HCl to pH 7.

Protocol B: Optical Purity Check

Before proceeding to the next step, validate the enantiomeric excess.

  • Method: Chiral HPLC.

  • Column: Daicel Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) .

    • Note: The DEA is critical to sharpen the peak of the basic amine; without it, the morpholine nitrogen interacts with silanols, causing peak tailing.

Frequently Asked Questions (FAQ)

Q: Can I use NaH or LDA to hydrolyze this ester? A: Absolutely not. Sodium Hydride (NaH) and Lithium Diisopropylamide (LDA) are non-nucleophilic strong bases. They will quantitatively deprotonate the


-position (C3), forming the enolate. Upon quenching, you will obtain the racemic  ester or acid. These reagents are used for alkylation, not hydrolysis.

Q: Is the benzyl group stable to these basic conditions? A: Yes. The N-benzyl group is stable to standard saponification (LiOH, NaOH, KOH). It requires hydrogenolysis (H2/Pd-C) or strong chloroformates (e.g., ACE-Cl) for removal [4].

Q: I observed a byproduct with a mass of M-46. What is it? A: This corresponds to the loss of ethanol (46 Da). While this is the expected mass change for hydrolysis (Ethyl ester


 Acid), ensure you are not seeing the elimination product. However, 

-elimination in the morpholine ring is geometrically difficult and rare under aqueous conditions. It is almost certainly your desired free acid.

References

  • BenchChem. (2025).[1] Strategies to enhance the long-term stability of Morpholine laurate solutions.Link

  • Ataman Kimya. (2025). Morpholine: Chemical Properties and Stability.[1][2][3]Link

  • Koshikari, Y., et al. (2012).[4] Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Organic Letters / NII. Link

  • ChemicalBook. (2025).[5] Synthesis of ethyl (3R)-4-benzylmorpholine-3-carboxylate.Link

  • Radboud University. (2023). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.

Sources

Validation & Comparative

Validating enantiomeric excess (ee) of synthesized morpholine esters

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Validating Enantiomeric Excess of Synthesized Morpholine Esters

Executive Summary Morpholine esters represent a unique challenge in stereochemical validation due to the dual nature of the molecule: the basic nitrogen atom (pKa ~8.3) often causes severe peak tailing on silica-based columns, while the ester linkage introduces potential lability under hydrolytic conditions. This guide compares the two industry-standard methodologies for determining enantiomeric excess (ee): High-Performance Liquid Chromatography (HPLC) using Immobilized Polysaccharide Phases versus 1H NMR Spectroscopy using Chiral Shift Reagents (CSRs).

Part 1: Critical Analysis of Methodologies

Method A: Chiral HPLC with Immobilized Stationary Phases (The Gold Standard)

For pharmaceutical-grade validation (ee > 99.5%), Chiral HPLC remains the definitive technique. However, traditional "coated" phases (e.g., Chiralcel OD/AD) are often unsuitable for morpholine esters because these compounds frequently require chlorinated solvents (DCM, Chloroform) for solubility, which strip coated phases.

  • The Solution: Immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC).

  • The Mechanism: The chiral selector (amylose or cellulose derivative) is chemically bonded to the silica support.[1] This allows the use of "forbidden" solvents like dichloromethane (DCM) or ethyl acetate, which are excellent for solubilizing polar morpholine esters.

  • The "Morpholine Factor": The basic nitrogen interacts with residual silanols on the column, causing peak tailing. Causality: You must add a basic modifier (0.1% Diethylamine or Ethanolamine) to the mobile phase. This competes for silanol sites, sharpening the peak and improving resolution (

    
    ).
    
Method B: 1H NMR with Paramagnetic Shift Reagents (The Rapid Screen)

When immediate feedback is required during reaction optimization, NMR offers a "column-free" alternative.

  • The Reagent: Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as Eu(hfc)3 .[2][3]

  • The Mechanism: Eu(hfc)3 is a Lewis acid that coordinates with the Lewis basic sites of the analyte (the morpholine nitrogen and the ester carbonyl). This coordination creates a diastereomeric complex in situ. The paramagnetic Europium induces a "spread" (chemical shift dispersion,

    
    ) of the proton signals, splitting the enantiomers into distinct peaks.
    
  • Limitation: Line broadening. The paramagnetic nature of Europium broadens the signals. If the ee is very high (>98%), the minor enantiomer's small peak may be buried in the baseline noise of the major peak, making accurate integration impossible.

Part 2: Comparative Performance Data

MetricChiral HPLC (Immobilized CSP)1H NMR (Eu(hfc)3)
Precision High (

ee)
Moderate (

ee)
Limit of Detection (LOD) < 0.05% minor enantiomer~1-2% minor enantiomer
Analysis Time 30–60 mins (plus equilibration)10–15 mins (instant)
Sample Requirement Microgram (

mg)
Milligram (5–10 mg)
Solvent Compatibility Universal (Hexane, DCM, MtBE)Deuterated Solvents (

,

)
Primary Risk Column fouling / Method development timeLine broadening / Complex overlap

Part 3: Detailed Experimental Protocols

Protocol 1: HPLC Method Development for Morpholine Esters

Objective: Achieve baseline separation (


) using an immobilized column.
  • Sample Prep: Dissolve 1 mg of racemic morpholine ester in 1 mL of Ethanol/Hexane (1:1). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Start with Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized).

  • Mobile Phase Screening (Isocratic):

    • Condition A (Standard): n-Hexane / IPA / Diethylamine (90 : 10 : 0.1).

    • Condition B (Polar): n-Hexane / Ethanol / Diethylamine (90 : 10 : 0.1).

    • Condition C (For Solubility): n-Hexane / DCM / Ethanol / Diethylamine (60 : 20 : 20 : 0.1).

  • Execution: Inject 5 µL at 1.0 mL/min, 25°C.

  • Self-Validation Step:

    • If separation occurs, inject the enantiopure synthesized product.

    • Crucial: Spike the pure product with the racemate. If the minor peak increases perfectly in retention time without shouldering, the method is valid.

Protocol 2: NMR Titration with Eu(hfc)3

Objective: Quantify ee via signal integration.

  • Sample Prep: Dissolve 10 mg of the morpholine ester in 0.6 mL of

    
     (ensure solvent is acid-free to prevent salt formation).
    
  • Baseline Scan: Acquire a standard 1H NMR spectrum (16 scans). Identify a sharp singlet or doublet (e.g., the ester methoxy group or an isolated aromatic proton).

  • Titration:

    • Add 0.1 equivalents of solid Eu(hfc)3 directly to the NMR tube. Shake to dissolve.

    • Acquire spectrum.[4]

    • Repeat additions (0.2, 0.3, up to 0.5 eq) until the target peak splits into two distinct signals with baseline separation.

  • Calculation:

    
    
    
  • Causality Check: If peaks broaden significantly before splitting, switch solvent to

    
     (Benzene-d6), which often enhances the shift resolution due to the "benzene effect" on the complex geometry.
    

Part 4: Visualizations

Diagram 1: Method Selection Decision Tree

Caption: Logical workflow for selecting the appropriate validation method based on sample stage and solubility.

MethodSelection Start Start: Synthesized Morpholine Ester StageCheck Development Stage? Start->StageCheck EarlyStage Early Screening / Optimization StageCheck->EarlyStage Speed needed FinalQC Final QC / Publication Data StageCheck->FinalQC Precision needed NMR_Path Method: 1H NMR + Eu(hfc)3 EarlyStage->NMR_Path SolubilityCheck Soluble in Hexane/Alcohol? FinalQC->SolubilityCheck HPLC_Coated HPLC: Coated CSP (OD/AD) (Hexane/IPA + DEA) SolubilityCheck->HPLC_Coated Yes (High Solubility) HPLC_Immobilized HPLC: Immobilized CSP (IA/IB) (Hexane/DCM + DEA) SolubilityCheck->HPLC_Immobilized No (Needs DCM/THF)

Diagram 2: HPLC Method Development & Validation Loop

Caption: Step-by-step optimization cycle for separating basic morpholine esters on immobilized phases.

HPLCWorkflow Input Racemic Sample Screen Screening: Chiralpak IA/IB Mobile Phase: Hex/EtOH/DEA Input->Screen Eval Resolution (Rs) > 1.5? Screen->Eval Optimize Optimize: 1. Lower Flow Rate 2. Change Alcohol (IPA vs EtOH) 3. Lower Temp (10°C) Eval->Optimize No (Rs < 1.5) Validate Validation: Spike Pure Enantiomer into Racemate Eval->Validate Yes (Rs > 1.5) Optimize->Screen Re-inject Final Calculate ee Validate->Final

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC (Immobilized Columns). Retrieved from [Link]

  • Wenzel, T. J. (2018). Discrimination of Enantiomers Using NMR Spectroscopy. CRC Press. (Definitive text on Eu(hfc)
  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Source for basic additive protocols in chiral HPLC).
  • FDA Center for Drug Evaluation and Research. (1999). Guidance for Industry: Stereoisomeric Drugs – Development of New Stereoisomeric Drugs. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-benzylmorpholine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Ethyl 4-benzylmorpholine-3-carboxylate (CAS: 1219383-86-4 / 106910-85-4 for R-isomer) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Unlike common solvents, this compound possesses a dual-risk profile: the morpholine core (potential for amine-like toxicity and irritation) and the benzyl-ester functionality (lipophilicity facilitating skin absorption).

This guide transcends basic Safety Data Sheet (SDS) summaries. It provides a logistical framework for researchers to handle this compound with zero-incident targets, focusing on the prevention of dermal sensitization and respiratory irritation.

Hazard Profiling & Risk Mechanics

To select the correct PPE, one must understand the mechanism of harm. This compound is not merely a "chemical"; it is a bioactive scaffold.

  • Primary Hazard: Skin and severe eye irritation (H315, H319).[1]

  • Hidden Hazard (The "Why"): The benzyl group increases the molecule's lipophilicity, allowing it to penetrate the stratum corneum (outer skin layer) faster than hydrophilic amines. Once absorbed, metabolic hydrolysis can release morpholine derivatives, which are systemic toxins.

  • Incompatibility Alert: Strictly avoid contact with nitrosating agents (e.g., sodium nitrite, nitrous acid). Morpholine derivatives can form N-nitrosamines, which are potent carcinogens.

The PPE Matrix: A Self-Validating System

Do not rely on generic "lab safety" rules. Use this specific matrix designed for lipophilic nitrogenous esters.

Hand Protection (Critical Control Point)

Standard Latex gloves are insufficient due to the benzyl group's ability to permeate natural rubber.

ParameterRecommendationScientific Rationale
Material Nitrile Rubber (Minimum)Nitrile offers superior resistance to aromatic esters compared to latex.
Thickness ≥ 0.11 mm (4 mil) Thin exam gloves provide <5 mins protection against direct splashes.
Technique Double-Gloving The outer glove absorbs the initial splash; the inner glove maintains the barrier during doffing.
Validation Inflation Test Before handling >1g, inflate gloves with air to check for micro-pinholes (a common manufacturing defect).
Respiratory & Eye Protection[1][3][4][5]
  • Engineering Control: All handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses with side shields are insufficient because liquids can wick around frames via capillary action if a splash occurs.

  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with Organic Vapor (OV) cartridges .

Operational Protocols: Step-by-Step

Weighing and Transfer (The Static Risk)

Fine organic powders/oils often carry static charges, causing "fly-away" particles.

  • Grounding: Use an anti-static gun or ground the balance if the substance is a dry powder.

  • Taring: Tare the receiving vessel before opening the chemical container to minimize open-air time.

  • Transfer: Use a disposable spatula or glass pipette. Do not use metal spatulas if there is any risk of trace acid presence, which could catalyze hydrolysis.

Emergency Spill Response Logic

This protocol uses a "Decision Tree" approach to prevent panic-induced errors.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<10 mL/g) Inside Hood Assess->Minor Contained Major Major Spill (>10 mL/g) Or Outside Hood Assess->Major Uncontained PPE_Check Verify PPE: Double Nitrile + Goggles Minor->PPE_Check Evacuate Evacuate Lab Call EHS Major->Evacuate Report Incident Report Evacuate->Report Absorb Apply Inert Absorbent (Vermiculite/Sand) PPE_Check->Absorb Collect Collect into Hazardous Waste Container Absorb->Collect Clean Wash Surface: 1. Soap/Water 2. Ethanol Wipe Collect->Clean Clean->Report

Figure 1: Decision Logic for Chemical Spills. Note that "Major" spills outside containment require immediate evacuation due to the lipophilic nature of the compound.

Waste Disposal & Deactivation

Improper disposal is a common compliance failure.

  • Classification: Non-halogenated Organic Waste (unless mixed with halogenated solvents).

  • Segregation: Keep separate from Oxidizers (risk of reaction) and Strong Acids (risk of hydrolysis to morpholine).

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers for long-term storage of waste solutions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10248671 (Ethyl 4-benzylmorpholine-3-carboxylate). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets (Section 8: Exposure controls/personal protection). Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.